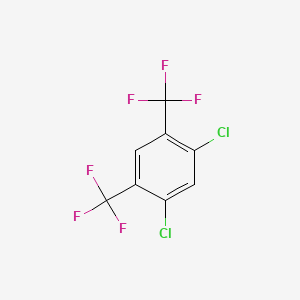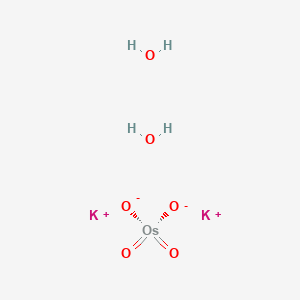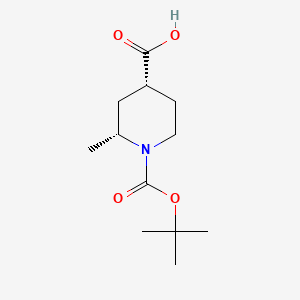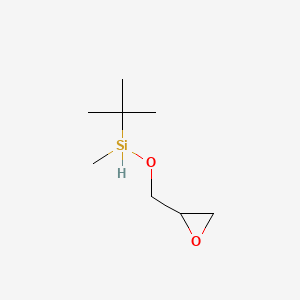![molecular formula C11H10F3NO3 B570757 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one CAS No. 951627-15-9](/img/structure/B570757.png)
6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one (CAS# 951627-15-9) is a reagent used in the preparation of various Morpholine based pharmaceuticals . It has a molecular weight of 261.20 and a molecular formula of C11H10F3NO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholinone ring attached to a phenyl ring via a carbon atom. The phenyl ring has a trifluoromethoxy group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.20 and a molecular formula of C11H10F3NO3 . Other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Analytical Methods in Determining Antioxidant Activity
Morpholine derivatives, including those with trifluoromethoxyphenyl groups, may be relevant in studies involving antioxidant activity. Analytical methods like ORAC and FRAP are crucial in assessing the antioxidant capacity of complex samples, potentially including morpholine derivatives. These methods rely on spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions being analyzed, which could be applicable in studying the antioxidant properties of compounds similar to 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one (Munteanu & Apetrei, 2021).
Pharmacological Interest of Morpholine Derivatives
Research into morpholine derivatives, including those with additional functional groups such as trifluoromethoxy, highlights a broad spectrum of pharmacological activities. These compounds have been developed for diverse pharmacological activities, with studies focusing on their synthesis and application in treating various conditions. The exploration of morpholine and pyran analogues reveals their significant pharmacophoric activities, suggesting potential research applications of this compound in developing novel therapeutic agents (Asif & Imran, 2019).
Molecular Biology Applications
Morpholino oligos, including modifications of morpholine rings, are instrumental in gene function studies across various model organisms. This technology provides a method to study gene function by inhibiting gene expression, offering insights into the potential genetic research applications of morpholine derivatives (Heasman, 2002).
Organic Optoelectronics and Sensor Applications
Compounds with morpholine derivatives could potentially be relevant in the design and development of organic optoelectronics and sensors. Research on materials such as BODIPY-based organic semiconductors, which share some functional similarities with morpholine derivatives, highlights the potential of such compounds in OLED devices and sensors, suggesting possible research avenues for this compound (Squeo & Pasini, 2020).
Zukünftige Richtungen
While specific future directions for 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one are not mentioned in the sources I found, trifluoromethoxyphenyl-based compounds are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, it’s likely that research into the synthesis and applications of these compounds will continue.
Wirkmechanismus
- The primary target of 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one is human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of epoxides, which are lipid signaling molecules.
Target of Action
Pharmacokinetics
Eigenschaften
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)9-5-15-10(16)6-17-9/h1-4,9H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISMXAHDUTDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696958 |
Source


|
| Record name | 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951627-15-9 |
Source


|
| Record name | 6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)


![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)